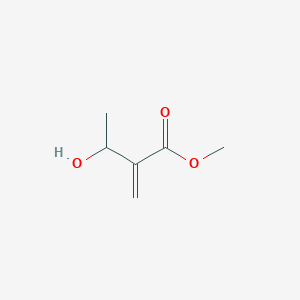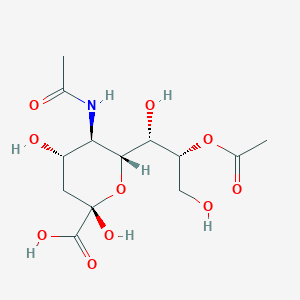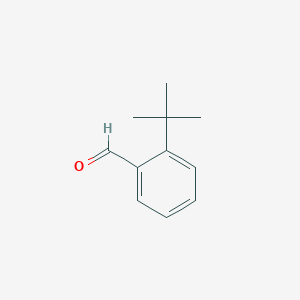
2-Tert-butylbenzaldehyde
Vue d'ensemble
Description
2-Tert-butylbenzaldehyde is a chemical compound that is a derivative of benzaldehyde with a tert-butyl group attached to the second position of the benzene ring. This compound serves as a precursor or an intermediate in the synthesis of various other chemical compounds, including those with potential therapeutic applications and those that are of interest in materials science and organic chemistry.
Synthesis Analysis
The synthesis of tert-butyl-hydroxylated derivatives of benzaldehyde, such as 3,5-di-tert-butyl-4-hydroxybenzaldehyde, has been achieved through a short synthesis process using the HBr-DMSO system as an effective oxidant, with an overall yield of 45% from 2-tert-butyl-p-cresol . Additionally, the synthesis of organophosphorus derivatives starting from similar hydroxylated benzaldehydes has been proposed, indicating the versatility of these compounds in further chemical transformations . The synthesis of tert-butyl peresters from aldehydes, including tert-butylbenzaldehyde derivatives, has been developed using Bu4NI-catalyzed metal-free oxidation, suggesting a radical process in the reaction mechanism .
Molecular Structure Analysis
The molecular structure of tert-butylbenzaldehyde derivatives has been studied using various spectroscopic techniques and quantum chemical computations. For instance, 3,5-di-tert-butyl-2-hydroxybenzaldehyde has been optimized at the B3LYP level of theory, and its molecular structure has been analyzed through NBO analysis to study donor-acceptor interactions and stability arising from hyperconjugative interactions . The molecular structure of thiobenzaldehyde rotational isomers has been determined by X-ray crystallographic analysis, revealing differences in conformations and reactivity .
Chemical Reactions Analysis
Tert-butylbenzaldehyde derivatives participate in various chemical reactions. Photocycloaddition reactions of thiobenzaldehyde derivatives with substituted allenes have been reported, yielding cycloadducts in high yields . The reactivity of thiobenzaldehyde isomers in reactions with hydrazine and m-chloroperoxybenzoic acid has been explored, showing interesting differences among the isomers . These studies demonstrate the reactivity of tert-butylbenzaldehyde derivatives in forming new chemical bonds and structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butylbenzaldehyde derivatives are influenced by the substituents on the benzene ring. The synthesis of 5-bromo-3-tert-butyl-2-hydroxy-benzaldehyde has been optimized, and the product has been characterized using 1H-NMR, indicating the importance of substituents in determining the properties of the compound . The misidentification of substituted dinitrobenzaldehydes highlights the challenges in characterizing and distinguishing closely related compounds, emphasizing the need for accurate analytical techniques .
Applications De Recherche Scientifique
Interfacial Activity Studies
2-Hydroxy-5-tert-butylbenzaldehyde oxime, a compound related to 2-tert-butylbenzaldehyde, has been investigated for its interfacial activity. Research conducted by Wiśniewski and Szymanowski (1994) in systems containing toluene, octane, and mixtures of these diluents highlighted significant changes in the interface character, especially with the system containing 20% toluene, which showed a notable variation but maintained a non-aromatic character (Wiśniewski & Szymanowski, 1994).
Thermophysical Properties
Kosuru et al. (2019) reported on the vapor pressure data and thermophysical properties of 4-tert-butylbenzaldehyde, a chemical closely related to 2-tert-butylbenzaldehyde. This study is significant in understanding the properties of such chemicals, which are essential in the manufacturing of fragrances and agricultural chemicals (Kosuru et al., 2019).
Synthesis Applications
A synthesis method for tert-butyl-hydroxylated 3,5-di-tert-butyl-4-hydroxybenzaldehyde, a derivative of 2-tert-butylbenzaldehyde, was developed by Inagaki, Matsumoto, and Tsuri (2003). This synthesis method is vital for creating major metabolites of the antiarthritic drug candidate S-2474, demonstrating the compound's significance in pharmaceutical research (Inagaki, Matsumoto, & Tsuri, 2003).
Catalytic Applications
Research by Sutradhar et al. (2016) on Fe(III) and Co(III) complexes using Schiff bases derived from compounds like 2-hydroxybenzohydrazide and 3,5-di-tert-butyl-2-hydroxybenzaldehyde highlights their application as catalysts in microwave-assisted solvent-free peroxidative oxidation of alcohols. This study opens avenues for the use of such compounds in catalytic processes, with high efficiency and selectivity (Sutradhar et al., 2016).
Antioxidant Properties
A study by Duan et al. (1998) on 4-hydroxy-3,5-tert-butylbenzaldehyde, structurally similar to 2-tert-butylbenzaldehyde, revealed its antioxidant properties. This compound, when compared with other synthetic phenolic antioxidants, showed varying antioxidant effects, which are critical in food chemistry and preservation (Duan et al., 1998).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-tert-butylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-11(2,3)10-7-5-4-6-9(10)8-12/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQRQNJOSFBCJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40525641 | |
| Record name | 2-tert-Butylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40525641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tert-butylbenzaldehyde | |
CAS RN |
16358-79-5 | |
| Record name | 2-tert-Butylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40525641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-tert-butylbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl [3S-(3alpha,3aalpha,6alpha,8aalpha)]-octahydro-7,7-dimethyl-8-methylene-1H-3a,6-methanoazulen](/img/structure/B103238.png)
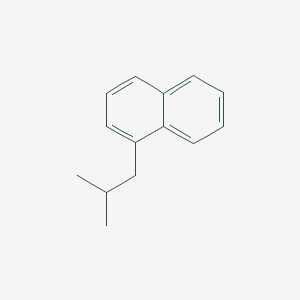
![N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline](/img/structure/B103244.png)




![5-Pyridin-4-yl-4-o-tolyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B103250.png)
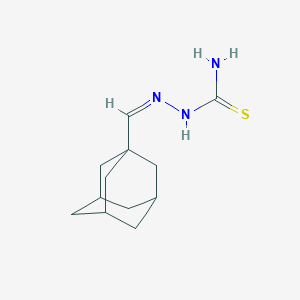

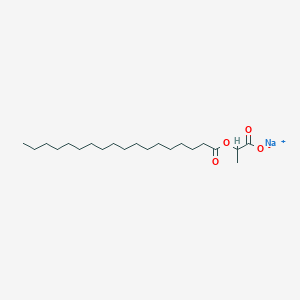
![N-[1-methyl-2-(1-piperidyl)ethyl]pyridin-2-amine](/img/structure/B103259.png)
